molecular formula C7H16N2O2S B13159940 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine

1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine

Cat. No.: B13159940
M. Wt: 192.28 g/mol
InChI Key: XOGPBCHFVCWDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction pathways and cellular processes .

Comparison with Similar Compounds

1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

4,4-dimethyl-1-methylsulfonylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2O2S/c1-7(2)5-9(4-6(7)8)12(3,10)11/h6H,4-5,8H2,1-3H3

InChI Key

XOGPBCHFVCWDBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1N)S(=O)(=O)C)C

Origin of Product

United States

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